Cas no 701-47-3 (1-(4-fluorophenyl)propan-1-ol)

1-(4-fluorophenyl)propan-1-ol structure
1-(4-fluorophenyl)propan-1-ol structure
Product Name:1-(4-fluorophenyl)propan-1-ol
Numero CAS:701-47-3
MF:C9H11FO
MW:154.181446313858
CID:862850
PubChem ID:102470
Update Time:2025-09-27

1-(4-fluorophenyl)propan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • .alpha.-ethyl-4-fluorobenzyl alcohol
    • ALPHA-ETHYL-P-FLUOROBENZYL ALCOHOL
    • (4-Fluorophenyl)propan-1-ol
    • 1-(4'-fluorophenyl)-1-propanol
    • 1-(4-fluorophenyl)-1-propanol
    • 1-(4-fluorophenyl)propanol
    • AC1L2SUX
    • AC1Q2SL2
    • AC1Q4NNM
    • CTK6C8107
    • SureCN1978021
    • Benzenemethanol, .alpha.-ethyl-4-fluoro-
    • SCHEMBL1978021
    • MFCD00021912
    • EINECS 211-856-1
    • N11970
    • AKOS022257897
    • C9H11FO
    • AKOS000126355
    • SB46794
    • 701-47-3
    • CS-0455058
    • 4-fluorophenylpropan-1-ol
    • FT-0622154
    • C9-H11-F-O
    • 1-(4-fluorophenyl)propan-1-ol
    • DTXSID70990343
    • SB85076
    • Z228586174
    • EN300-59939
    • CBNKDCZWGZSHNR-UHFFFAOYSA-N
    • 4-fluorophenyl propanol
    • NS00042425
    • MDL: MFCD00021912
    • Inchi: 1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3
    • Chiave InChI: CBNKDCZWGZSHNR-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(=CC=1)C(CC)O

Proprietà calcolate

  • Massa esatta: 154.07943
  • Massa monoisotopica: 154.079393132g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 108
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2.1
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 218.6±15.0 °C at 760 mmHg
  • Punto di infiammabilità: 106.0±7.2 °C
  • PSA: 20.23
  • Pressione di vapore: 0.1±0.5 mmHg at 25°C

1-(4-fluorophenyl)propan-1-ol Informazioni sulla sicurezza

1-(4-fluorophenyl)propan-1-ol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
F589670-100mg
1-(4-fluorophenyl)propan-1-ol
701-47-3
100mg
$ 50.00 2022-06-05
TRC
F589670-500mg
1-(4-fluorophenyl)propan-1-ol
701-47-3
500mg
$ 65.00 2022-06-05
TRC
F589670-1g
1-(4-fluorophenyl)propan-1-ol
701-47-3
1g
$ 80.00 2022-06-05
Apollo Scientific
PC6642-1g
1-(4-Fluorophenyl)propan-1-ol
701-47-3
1g
£86.00 2023-09-02
Apollo Scientific
PC6642-5g
1-(4-Fluorophenyl)propan-1-ol
701-47-3
5g
£256.00 2023-09-02
Enamine
EN300-59939-0.05g
1-(4-fluorophenyl)propan-1-ol
701-47-3 95%
0.05g
$27.0 2023-02-09
Enamine
EN300-59939-0.1g
1-(4-fluorophenyl)propan-1-ol
701-47-3 95%
0.1g
$41.0 2023-02-09
Enamine
EN300-59939-0.25g
1-(4-fluorophenyl)propan-1-ol
701-47-3 95%
0.25g
$59.0 2023-02-09
Enamine
EN300-59939-0.5g
1-(4-fluorophenyl)propan-1-ol
701-47-3 95%
0.5g
$92.0 2023-02-09
Enamine
EN300-59939-1.0g
1-(4-fluorophenyl)propan-1-ol
701-47-3 95%
1.0g
$119.0 2023-02-09
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